(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one
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Overview
Description
(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one is an organic compound that belongs to the class of imines This compound is characterized by the presence of an ethoxyphenyl group and a hydroxyphenyl group connected through an imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2-aminophenol. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or acetic acid. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-Methoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one
- (2E)-1-(4-Chlorophenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one
- (2E)-1-(4-Methylphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one
Uniqueness
(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds with different substituents.
Properties
CAS No. |
87723-39-5 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2-(2-hydroxyphenyl)iminoethanone |
InChI |
InChI=1S/C16H15NO3/c1-2-20-13-9-7-12(8-10-13)16(19)11-17-14-5-3-4-6-15(14)18/h3-11,18H,2H2,1H3 |
InChI Key |
CNPWEEDUALMGHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=NC2=CC=CC=C2O |
Origin of Product |
United States |
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